

Technical Guide: Chemical Properties of 2-Amino-4,7-dichlorobenzothiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4,7-dichlorobenzothiazole

Cat. No.: B155474

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of **2-Amino-4,7-dichlorobenzothiazole**. The information presented is intended to support research and development activities in the fields of medicinal chemistry and materials science.

Chemical Identity and Physical Properties

2-Amino-4,7-dichlorobenzothiazole is a dichlorinated derivative of the 2-aminobenzothiazole scaffold, a common structural motif in pharmacologically active compounds.

Table 1: General and Physical Properties of **2-Amino-4,7-dichlorobenzothiazole**

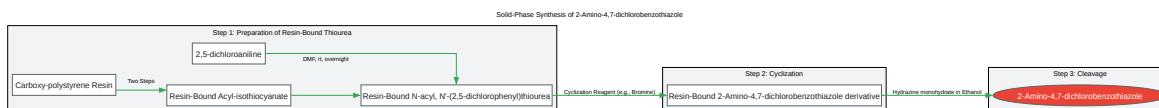
Property	Value	Reference
IUPAC Name	4,7-dichloro-1,3-benzothiazol-2-amine	N/A
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂ S	[1]
Molecular Weight	219.09 g/mol	Calculated
CAS Number	Not found in searched resources	N/A
Appearance	White solid	[1]
Melting Point	228-230 °C	[1]
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A

Spectral Data

Spectroscopic data is crucial for the structural elucidation and characterization of **2-Amino-4,7-dichlorobenzothiazole**. The following nuclear magnetic resonance (NMR) data has been reported.

Table 2: NMR Spectral Data of **2-Amino-4,7-dichlorobenzothiazole**

Spectrum	Solvent	Chemical Shifts (δ) in ppm	Reference
¹ H NMR	DMSO-d ₆	7.08 (d, J = 8.5 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H), 8.12 (broad s, 2H)	[1]
¹³ C NMR	DMSO-d ₆	120.6, 121.6, 127.9, 129.4	[1]


Note: Infrared (IR) and Mass Spectrometry (MS) data for **2-Amino-4,7-dichlorobenzothiazole** were not available in the searched resources.

Experimental Protocols

Synthesis of 2-Amino-4,7-dichlorobenzothiazole via Solid-Phase Synthesis

A reported method for the synthesis of **2-Amino-4,7-dichlorobenzothiazole** involves a traceless solid-phase protocol. This methodology is advantageous for the generation of compound libraries for screening purposes.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the solid-phase synthesis of **2-Amino-4,7-dichlorobenzothiazole**.

Detailed Methodologies:

Step 1: Preparation of Resin-Bound N-acyl, N'-(2,5-dichlorophenyl)thiourea

- Preparation of Resin-Bound Acyl-isothiocyanate: Start with a commercially available carboxy-polystyrene resin. The resin is converted to a resin-bound acyl-isothiocyanate through a two-step process as previously described in the literature.
- Thiourea Formation: A mixture of the resin-bound acyl-isothiocyanate (1 equivalent) and 2,5-dichloroaniline (excess) in N,N-dimethylformamide (DMF) is stirred at room temperature overnight.
- Washing: The solid-phase resin is then filtered and washed sequentially with N,N-dimethylformamide, acetone, and methanol to remove unreacted reagents.

Step 2: Cyclization to form the Resin-Bound Benzothiazole

- Cyclization Reaction: The resin-bound N-acyl, N'-(2,5-dichlorophenyl)thiourea is suspended in a suitable solvent, and a cyclizing agent (e.g., bromine) is added. The reaction mixture is stirred to facilitate the intramolecular cyclization, forming the benzothiazole ring.
- Washing: Following the cyclization, the resin is filtered and washed thoroughly to remove any soluble by-products and excess reagents.

Step 3: Cleavage to Yield the Final Product

- Cleavage from Resin: The resin-bound **2-amino-4,7-dichlorobenzothiazole** derivative is treated with a solution of hydrazine monohydrate in ethanol. This step cleaves the product from the solid support.
- Isolation and Purification: The solution containing the cleaved product is separated from the resin by filtration. The solvent is evaporated, and the crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **2-Amino-4,7-dichlorobenzothiazole** as a white solid.[\[1\]](#)

Signaling Pathways and Biological Activity

Information regarding the specific involvement of **2-Amino-4,7-dichlorobenzothiazole** in biological signaling pathways is not available in the reviewed literature. However, the 2-aminobenzothiazole scaffold is a known pharmacophore present in a variety of biologically active molecules, including kinase inhibitors and antimicrobial agents. Further research is

required to elucidate the specific biological targets and mechanisms of action for this particular dichlorinated analog.

Safety and Handling

Specific safety and handling data for **2-Amino-4,7-dichlorobenzothiazole** is not readily available. As with any research chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier, if available.

Disclaimer: This document is intended for informational purposes only and is based on publicly available scientific literature. The information provided should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Chemical Properties of 2-Amino-4,7-dichlorobenzothiazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155474#2-amino-4-7-dichlorobenzothiazole-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com